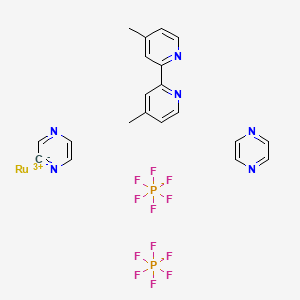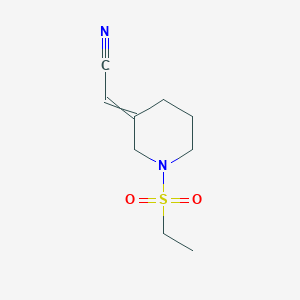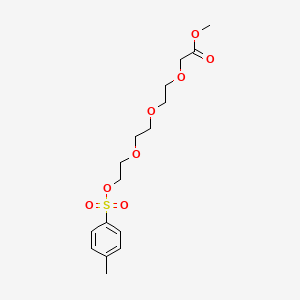
3,7-Dimethyl-2,4,6-octatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-2,4,6-octatrienoic acid is an organic compound with the molecular formula C10H14O2 It is a member of the octatrienoic acid family, characterized by the presence of three conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,4,6-octatrienoic acid typically involves the use of starting materials such as isoprene and acrolein. One common synthetic route includes the following steps:
Diels-Alder Reaction: Isoprene reacts with acrolein to form a cyclohexene derivative.
Oxidation: The cyclohexene derivative undergoes oxidation to form a diketone intermediate.
Dehydration: The diketone intermediate is dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
3,7-Dimethyl-2,4,6-octatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
科学的研究の応用
3,7-Dimethyl-2,4,6-octatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,7-Dimethyl-2,4,6-octatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
類似化合物との比較
Similar Compounds
Geranic Acid: Another member of the octatrienoic acid family with similar structural features.
Nerolic Acid: A double bond isomer of geranic acid with comparable chemical properties.
Retinoic Acid: A related compound with significant biological activities, particularly in cell differentiation and growth.
Uniqueness
3,7-Dimethyl-2,4,6-octatrienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activities
特性
分子式 |
C20H22O2 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13? |
InChIキー |
PPGNMFUMZSAZCW-YCKRFSHJSA-N |
異性体SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21 |
正規SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)
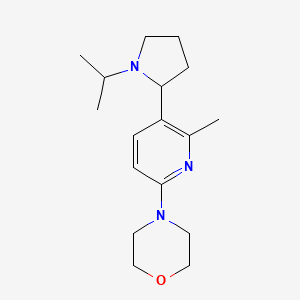
![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
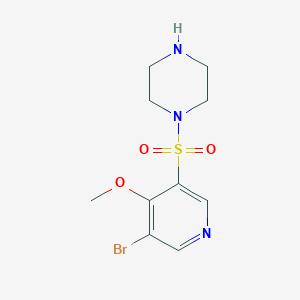
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)
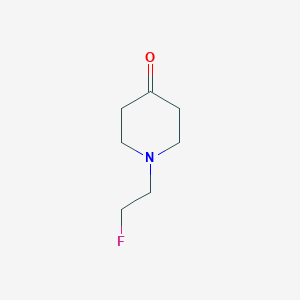

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
